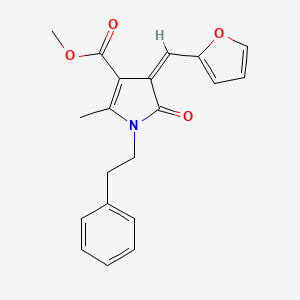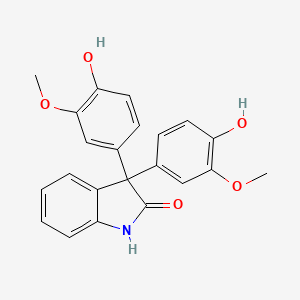![molecular formula C10H7F6N3O3 B5017365 N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5017365.png)
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, also known as NTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of urea and is widely used in scientific research for its unique properties.
Wirkmechanismus
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea works by inhibiting the activity of certain enzymes in the body. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. It has also been shown to inhibit the growth of certain bacteria and fungi. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea in lab experiments is its unique properties, which make it useful in a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea. One area of interest is the development of new drugs that target specific enzymes in the body. Another area of interest is the use of this compound as a catalyst in various chemical reactions. Additionally, this compound has been shown to have potential applications in the field of fluorescence microscopy, which could lead to new techniques for studying biological systems. Further research is needed to fully explore the potential of this compound in these and other areas.
Synthesemethoden
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea can be synthesized through various methods, including the reaction between 4-nitrophenyl isocyanate and 2,2,2-trifluoro-1-(trifluoromethyl)ethanamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea has been widely used in scientific research due to its unique properties. It has been used in the development of new drugs, as a catalyst in various chemical reactions, and as a fluorescent probe in biological studies. This compound has also been used in the synthesis of various organic compounds, including peptides and amino acids.
Eigenschaften
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O3/c11-9(12,13)7(10(14,15)16)18-8(20)17-5-1-3-6(4-2-5)19(21)22/h1-4,7H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSKYANYAJLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)


![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)

![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)
![ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5017355.png)
